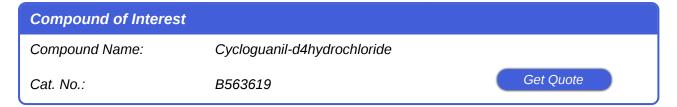


A Technical Guide to Cycloguanil-d4 Hydrochloride: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cycloguanil-d4 hydrochloride, a deuterated analog of Cycloguanil hydrochloride. This document covers its chemical structure, physicochemical properties, and relevant experimental methodologies.

Core Chemical and Physical Properties

Cycloguanil-d4 hydrochloride is the deuterated form of Cycloguanil hydrochloride, the active metabolite of the antimalarial drug Proguanil. The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Quantitative Data Summary

The key quantitative data for Cycloguanil-d4 hydrochloride are summarized in the table below for easy reference and comparison.



Property	Value
CAS Number	1189427-23-3[3][4]
Molecular Formula	C11H11D4Cl2N5
Molecular Weight	292.20 g/mol
Appearance	White Solid
Storage Conditions	2-8°C Refrigerator
Synonyms	1-(4-Chlorophenyl-d4)-1,6-dihydro-6,6-dimethyl- 1,3,5-triazine-2,4-diamine Hydrochloride, BN 2410, Chloroguanide-d4 Triazine Hydrochloride, NSC 3074-d4[3]

Chemical Structure

The chemical structure of Cycloguanil-d4 hydrochloride features a 1,3,5-triazine ring system with deuterium atoms substituting the hydrogen atoms on the chlorophenyl ring.

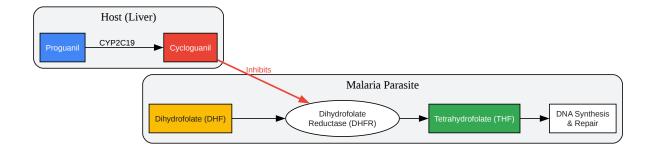
Caption: Chemical structure of Cycloguanil-d4 hydrochloride.

Mechanism of Action and Metabolic Pathway

Cycloguanil is not administered directly as an antimalarial but is the active metabolite of the prodrug Proguanil.[5][6] Proguanil undergoes metabolic activation in the liver, catalyzed by cytochrome P450 enzymes, primarily CYP2C19, to form Cycloguanil.[6]

The primary mechanism of action of Cycloguanil is the inhibition of the enzyme dihydrofolate reductase (DHFR).[5] This enzyme is critical in the folate synthesis pathway, which is essential for the production of nucleic acids and some amino acids. By inhibiting DHFR, Cycloguanil disrupts DNA synthesis and repair in the malaria parasite, ultimately leading to its death.[5] This action is particularly effective against the liver and erythrocytic stages of the Plasmodium parasite.[1][5]





Click to download full resolution via product page

Caption: Metabolic activation of Proguanil and inhibition of DHFR by Cycloguanil.

Experimental Protocols Synthesis of Cycloguanil (Non-deuterated)

A general synthesis for the non-deuterated form of Cycloguanil involves a two-step process.[7] A similar pathway can be employed for the synthesis of Cycloguanil-d4 hydrochloride by utilizing a deuterated starting material, such as 4-chloroaniline-d4.

- Step 1: Formation of 4-chlorophenylbiguanide: 4-chloroaniline is reacted with dicyandiamide. [7]
- Step 2: Cyclization: The resulting 4-chlorophenylbiguanide is condensed with acetone to form the cyclized product, Cycloguanil.[7]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Cycloguanil-d4 hydrochloride is frequently used as an internal standard for the accurate quantification of Cycloguanil in biological matrices. Below is a representative LC-MS/MS protocol adapted from published methods for the analysis of Proguanil and Cycloguanil.[8][9]

4.2.1. Sample Preparation (Protein Precipitation)[9]



- To a 100 μL aliquot of plasma or serum, add the internal standard (Cycloguanil-d4 hydrochloride) solution.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 150 μL of the mobile phase.
- Transfer to an HPLC vial for analysis.
- 4.2.2. Chromatographic Conditions[8]
- HPLC System: Agilent 1200 series or equivalent.
- Column: A C18 reversed-phase column (e.g., HyPURITY Advance C18, 50 mm x 4.0 mm, 5 μm).[8]
- Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile), often with a small percentage of formic acid.[9]
- Flow Rate: 0.5 1.0 mL/min.
- Injection Volume: 10 μL.
- 4.2.3. Mass Spectrometric Conditions[8]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API-4000).[8]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).

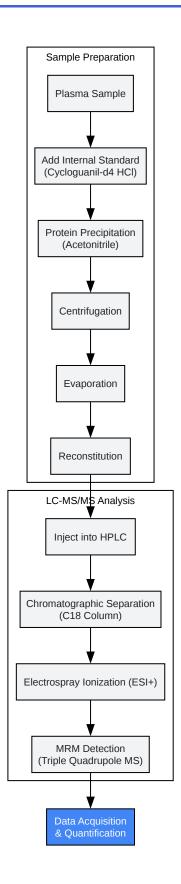






- MRM Transitions (Example):
 - \circ Cycloguanil: Precursor ion (Q1) m/z \rightarrow Product ion (Q3) m/z
 - \circ Cycloguanil-d4 (Internal Standard): Precursor ion (Q1) m/z \rightarrow Product ion (Q3) m/z
- Source Parameters: Optimized ion spray voltage, temperature, and gas flows.





Click to download full resolution via product page

Caption: Workflow for the quantification of Cycloguanil using LC-MS/MS.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clinivex.com [clinivex.com]
- 5. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cycloguanil Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Cycloguanil-d4 Hydrochloride: Structure, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563619#what-is-the-chemical-structure-of-cycloguanil-d4-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com